molecular formula C11H19NO4 B12934069 tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate

tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate

Cat. No.: B12934069
M. Wt: 229.27 g/mol
InChI Key: RFNXIZFQGCGENS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxy-1-oxaspiro[3One common method involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate is primarily related to its ability to interact with specific molecular targets. The spirocyclic scaffold provides a rigid and unique three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate lies in its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl carbamate group. This combination of functional groups and the rigid spirocyclic scaffold provides distinct physicochemical properties that can be leveraged in various research and industrial applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-4-11(5-7)8(13)6-15-11/h7-8,13H,4-6H2,1-3H3,(H,12,14)

InChI Key

RFNXIZFQGCGENS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(CO2)O

Origin of Product

United States

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